molecular formula C14H15ClN4O2 B2834775 1-(4-chlorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea CAS No. 1105199-52-7

1-(4-chlorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea

Cat. No. B2834775
M. Wt: 306.75
InChI Key: OIRQLFQCIDOUEL-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

This would involve a detailed step-by-step process of how the compound can be synthesized from its constituent elements or compounds. It would also include the conditions required for the synthesis such as temperature, pressure, catalysts, etc.



Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of the compound. It includes the type of bonds (covalent, ionic, etc.), bond angles, bond lengths, and the overall shape of the molecule.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions required for the reaction.



Physical And Chemical Properties Analysis

This involves studying the physical properties such as melting point, boiling point, density, etc., and chemical properties such as reactivity, stability, etc.


Scientific Research Applications

Anticancer and Antimicrobial Applications

Research into heterocyclic compounds similar to the specified chemical structure has unveiled potential anticancer and antimicrobial properties. For instance, a study synthesized novel biologically potent compounds incorporating oxazole, pyrazoline, and pyridine heterocycles. These compounds exhibited significant anticancer activity against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA), with one compound demonstrating notable potency. Additionally, they showed promising in vitro antibacterial and antifungal activities, suggesting their potential to help overcome microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).

Optoelectronic Device Fabrication

Another research focus is the significant electro-optic properties of novel chalcone derivatives, which are crucial for optoelectronic device fabrication. A computational study on a chalcone derivative revealed its excellent potential in nonlinear optics, confirmed by second and third harmonic generation studies. This material demonstrated superior properties compared to standard urea, making it a candidate for optoelectronic device applications (Shkir et al., 2018).

Insecticidal Action

Compounds with a structure related to the one have been explored for their unique insecticidal action. Specifically, certain urea derivatives represent a new class of insecticides that interfere with cuticle deposition, showing promise for agricultural and pest control applications. These compounds act as stomach poisons, leading to failure in molting or pupation in insects, which is linked to defects in the process of cuticle deposition (Mulder & Gijswijt, 1973).

Safety And Hazards

This involves studying the safety measures to be taken while handling the compound and the hazards associated with it.


Future Directions

This involves predicting or suggesting the future studies or applications of the compound based on its properties and uses.


properties

IUPAC Name

1-(4-chlorophenyl)-3-[3-(6-oxopyridazin-1-yl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O2/c15-11-4-6-12(7-5-11)18-14(21)16-8-2-10-19-13(20)3-1-9-17-19/h1,3-7,9H,2,8,10H2,(H2,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRQLFQCIDOUEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1)CCCNC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea

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